N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide
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Overview
Description
N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide typically involves multiple steps, starting with the preparation of the core pyrrolidin-2,5-dione structure. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The chlorophenyl group is introduced via electrophilic aromatic substitution, while the methoxybenzohydrazide moiety is attached through nucleophilic substitution reactions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to streamline the process .
Chemical Reactions Analysis
N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the dioxopyrrolidinyl moiety to its reduced form.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the chlorophenyl and methoxybenzohydrazide groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles
Scientific Research Applications
N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or modulate receptor activity to produce therapeutic effects .
Comparison with Similar Compounds
N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide can be compared with similar compounds such as:
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]- (nitroheteroaryl)carboxamides: These compounds also feature a chlorophenyl group and are studied for their antitubercular activity.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide derivatives: These compounds are known for their antiviral activity and share structural similarities with the target compound. The uniqueness of N’-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H16ClN3O4 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
N'-[1-(3-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-4-methoxybenzohydrazide |
InChI |
InChI=1S/C18H16ClN3O4/c1-26-14-7-5-11(6-8-14)17(24)21-20-15-10-16(23)22(18(15)25)13-4-2-3-12(19)9-13/h2-9,15,20H,10H2,1H3,(H,21,24) |
InChI Key |
GJFUVWMKTWFMRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NNC2CC(=O)N(C2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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